molecular formula C15H17NO2 B13514496 Tert-butyl 5-amino-1-naphthoate

Tert-butyl 5-amino-1-naphthoate

Cat. No.: B13514496
M. Wt: 243.30 g/mol
InChI Key: MEEJGAFSZJWHIX-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminonaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminonaphthalene-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. The process begins with the nitration of naphthalene to form 5-nitronaphthalene-1-carboxylic acid. This intermediate is then reduced to 5-aminonaphthalene-1-carboxylic acid. The final step involves the protection of the amino group with tert-butyl chloroformate under basic conditions to yield tert-butyl 5-aminonaphthalene-1-carboxylate .

Industrial Production Methods: Industrial production of tert-butyl 5-aminonaphthalene-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-aminonaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and research .

Scientific Research Applications

Tert-butyl 5-aminonaphthalene-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-aminonaphthalene-1-carboxylic acid
  • tert-butyl 5-nitronaphthalene-1-carboxylate
  • tert-butyl 1-naphthoate

Comparison: Tert-butyl 5-aminonaphthalene-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and biological properties. Compared to 5-aminonaphthalene-1-carboxylic acid, the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. The presence of the amino group allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 5-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,16H2,1-3H3

InChI Key

MEEJGAFSZJWHIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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